

Application Note: SGC-GAK-1N as a Negative Control in Live-Cell Imaging

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Compound of Interest

Compound Name: SGC-GAK-1N

Cat. No.: B1193592

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Executive Summary

In the interrogation of kinase signaling, small-molecule inhibitors are powerful tools, yet they are prone to off-target effects that can confound data interpretation. **SGC-GAK-1N** is the obligate negative control for SGC-GAK-1, a potent chemical probe for Cyclin G-Associated Kinase (GAK).[1]

This guide details the deployment of **SGC-GAK-1N** in live-cell assays, specifically focusing on NanoBRET™ Target Engagement (TE) and phenotypic validation. By using **SGC-GAK-1N** alongside the active probe, researchers can distinguish bona fide GAK-driven phenotypes from artifacts caused by chemical scaffold toxicity or off-target kinase inhibition.

Key Takeaway: A phenotype observed with SGC-GAK-1 must be absent when treated with **SGC-GAK-1N** to be attributed to GAK inhibition.

The Chemical Probe System: Logic & Mechanism

To ensure scientific rigor, the Structural Genomics Consortium (SGC) developed a "Probe Set" approach. **SGC-GAK-1N** is not merely an inactive compound; it is a structural analog designed to mimic the physicochemical properties of the active drug without binding the target.

The Components

Component	Role	Mechanism	Key Properties
SGC-GAK-1	Active Probe	ATP-competitive inhibitor	GAK : 1.9 nMCellular : 110 nM
SGC-GAK-1N	Negative Control	Steric non-binder	GAK : >10 µMCellular : >10 µM
HY-19764 (or Cmpd 18)	Orthogonal Control	RIPK2 Inhibitor	RIPK2 : 2.2 nMGAK : >10 µM

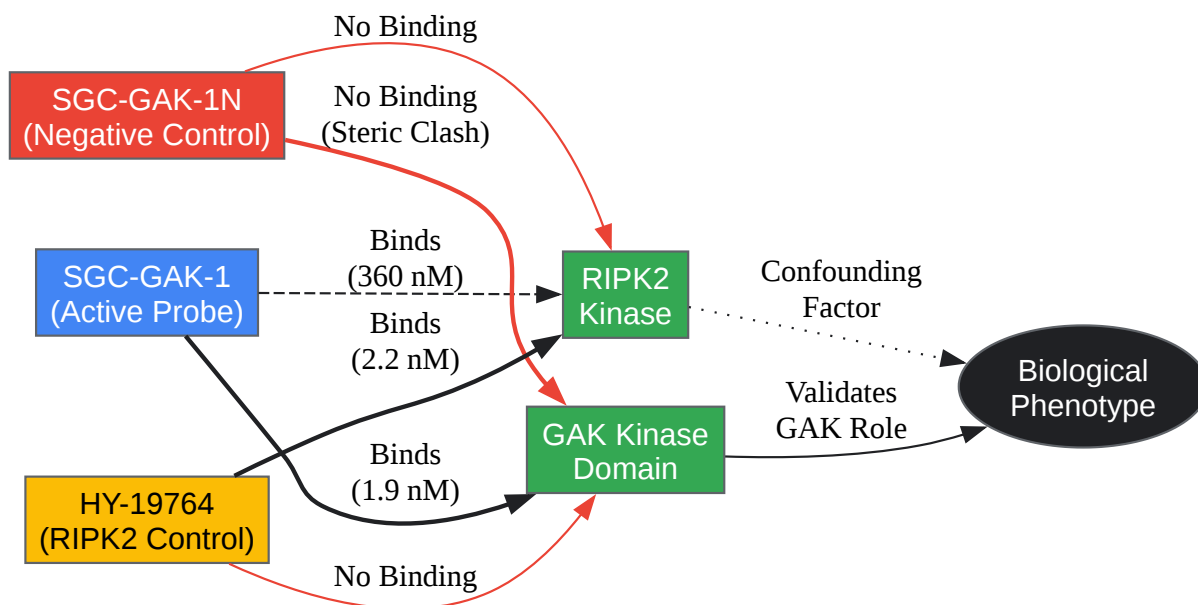
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Critical Insight (Expertise): SGC-GAK-1 has a known off-target activity against RIPK2 (Cellular

*= 360 nM).[1] Therefore, a rigorous experimental design must include **SGC-GAK-1N** (to rule out general toxicity) and ideally a specific RIPK2 inhibitor to rule out RIPK2-driven effects.*

Mechanism of Action Diagram

The following diagram illustrates the differential binding logic required for validating GAK as the effector of a biological phenotype.



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Figure 1: The SGC-GAK-1 Probe System Logic. Validating GAK requires the active probe to bind, while the negative control and RIPK2 control show no effect on GAK.

Protocol: Live-Cell Target Engagement (NanoBRET™)

The gold standard for validating **SGC-GAK-1N** is the NanoBRET™ TE assay. This assay measures the displacement of a fluorescent tracer from the GAK kinase pocket in intact cells.

[2]

Materials Required

- Cells: HEK293T (or relevant disease model line).
- Plasmid: pFN31K-GAK (N-terminal NanoLuc®-GAK fusion).
- Tracer: NanoBRET™ Tracer K10 (Promega).
- Compounds: SGC-GAK-1 (Active), **SGC-GAK-1N** (Negative Control). [1][2][3][4][5]

- Detection: GloMax® Discover or similar BRET-capable plate reader.

Step-by-Step Workflow

Step 1: Transfection (Day 1)

- Plate HEK293T cells at

cells/mL in a 6-well plate.
- Transfect with pFN31K-GAK plasmid using FuGENE® HD (ratio 3:1 lipid:DNA).
- Incubate for 20–24 hours at 37°C, 5% CO₂.

Step 2: Seeding and Tracer Addition (Day 2)

- Trypsinize and resuspend transfected cells in Opti-MEM™ (no phenol red) + 4% FBS.
- Adjust density to

cells/mL.
- Add NanoBRET™ Tracer K10 to the cell suspension.
 - Note: The optimal tracer concentration must be determined beforehand (typically 0.5 μM – 1.0 μM for Tracer K10).
- Dispense 90 μL of cell/tracer suspension into white, non-binding 96-well plates.

Step 3: Compound Treatment (Day 2)

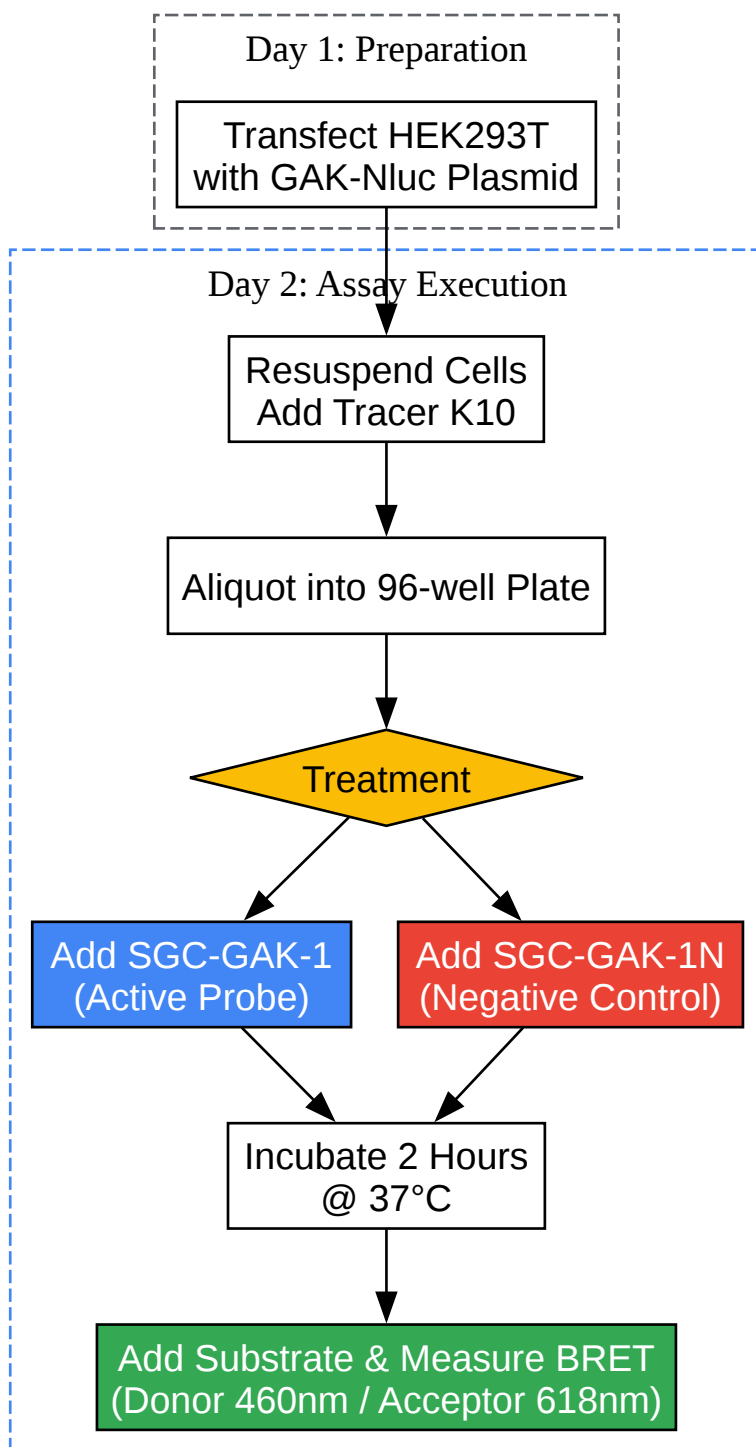
- Prepare 10x serial dilutions of SGC-GAK-1 and **SGC-GAK-1N** in Opti-MEM.
 - Range: 10 μM down to 1 nM.
- Add 10 μL of 10x compound to the cells (Final volume 100 μL).
- Controls:
 - No Compound Control: Cells + Tracer + DMSO only (Max BRET).

- Background Control: Non-transfected cells + Tracer.
- Incubate for 2 hours at 37°C.

Step 4: Measurement (Day 2)

- Add 50 µL of NanoBRET™ Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor mix.
- Read immediately on a BRET-compatible reader.
 - Donor Channel: 460 nm (NanoLuc).
 - Acceptor Channel: 618 nm (Tracer).

NanoBRET Workflow Diagram



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Figure 2: NanoBRET Target Engagement Workflow. Parallel treatment with active and negative controls ensures signal specificity.

Data Interpretation & Expected Results

To calculate Target Engagement (TE), convert raw BRET ratios (Acceptor/Donor) to milliBRET units (mBU).

Normalize data to the "No Compound" (DMSO) control (0% occupancy) and a saturating control (100% occupancy).

Expected Outcomes Table

Compound	Concentration	BRET Signal Trend	Interpretation
SGC-GAK-1	0.01 – 10 μ M	Decreases (Dose-dependent)	Active probe displaces tracer; binds GAK.
SGC-GAK-1N	0.01 – 10 μ M	Stable (No change)	Negative control does not bind GAK.
SGC-GAK-1	> 10 μ M	Decreases	Potential off-target effects or solubility limits.

Validation Criteria:

- SGC-GAK-1 should exhibit an [.1](#)
- **SGC-GAK-1N** should exhibit an (ideally flat line).
- If **SGC-GAK-1N** shows significant displacement (drop in BRET) below 10 μ M, the assay conditions or compound integrity must be re-evaluated.

Application Notes for Phenotypic Assays

When moving beyond target engagement to functional assays (e.g., viral entry inhibition or mitosis tracking), the negative control is your primary defense against false positives.

- Viral Entry (e.g., Dengue, Ebola): GAK is involved in clathrin-mediated endocytosis.
 - Experiment: Treat cells with SGC-GAK-1 (1 μ M).
 - Result: Reduced viral infection.
 - Control: Treat parallel wells with **SGC-GAK-1N** (1 μ M).
 - Requirement: Infection rates in **SGC-GAK-1N** wells must match DMSO controls. If **SGC-GAK-1N** also blocks infection, the effect is likely not GAK-mediated.
- Prostate Cancer Viability (LNCaP cells):
 - SGC-GAK-1 reduces viability in AR-positive lines.
 - **SGC-GAK-1N** should show minimal toxicity at the same effective concentration ().

References

- Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[5][6] Journal of Medicinal Chemistry.
- Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary."
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- Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol."
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Sources

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